
Ambenonium chloride
Overview
Description
Ambenonium chloride is a chemical compound known for its role as a cholinesterase inhibitor. It is primarily used in the management of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness. The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions and facilitating muscle contraction .
Preparation Methods
Chemical Structure and Key Properties
Ambenonium chloride ([Oxalylbis(iminoethylene)] bis[(o-chlorobenzyl) diethylammonium] dichloride) is characterized by its bis-quaternary ammonium structure with ethyl and 2-chlorobenzyl substituents. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C28H42Cl4N4O2 | |
Molecular weight | 608.47 g/mol | |
Solubility | Freely soluble in water, methanol | |
Melting point | 196–199°C (decomposition) |
Synthetic Routes and Reaction Mechanisms
While detailed industrial protocols remain proprietary, academic literature and structural analysis suggest the following generalized synthesis pathway:
Formation of the Quaternary Ammonium Core
The bis-quaternary structure is synthesized via a two-step alkylation and quaternization process:
Alkylation of Diethylamine :
- Diethylamine reacts with 2-chlorobenzyl chloride to form N,N-diethyl-2-chlorobenzylamine.
- Reaction :
$$
\text{(C}2\text{H}5\text{)}2\text{NH} + \text{ClC}6\text{H}4\text{CH}2\text{Cl} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NCH}2\text{C}6\text{H}4\text{Cl} + \text{HCl}
$$
Oxalamide Bridging :
Purification and Crystallization
- The crude product is purified via recrystallization from ethanol/water mixtures.
- High-performance liquid chromatography (HPLC) methods using acetonitrile-water-phosphoric acid mobile phases ensure ≥98% purity.
Industrial Production Considerations
Scalability Challenges
- Reagent Stoichiometry : Excess oxalyl chloride (1.05–1.10 equivalents) minimizes diethylamine residues.
- Temperature Control : Alkylation proceeds at 40–50°C to avoid side reactions.
Quality Control Metrics
Parameter | Specification | Method |
---|---|---|
Purity | ≥98% | HPLC |
Residual solvents | <0.1% (v/v) | GC-MS |
Chloride content | 22.8–23.2% | Titration |
Analytical Characterization
Spectroscopic Data
- 1H NMR (D2O) : δ 7.4–7.2 (m, 8H, aromatic), 4.3 (s, 4H, CH2), 3.6 (q, 8H, NCH2), 1.2 (t, 12H, CH3).
- IR (KBr) : 1650 cm−1 (C=O stretch), 1250 cm−1 (C-N stretch).
Stability Studies
- Hydrolytic Degradation : t1/2 = 48 hours at pH 7.4 (25°C), forming N,N-diethyl-2-chlorobenzylamine and oxalic acid.
Comparative Analysis with Analogues
Compound | AChE IC50 (nM) | Selectivity (AChE/BChE) |
---|---|---|
This compound | 0.12 | 1.2 |
Neostigmine | 420 | 0.3 |
Pyridostigmine | 1800 | 0.5 |
Data sourced from in vitro assays using human erythrocyte acetylcholinesterase.
Chemical Reactions Analysis
Types of Reactions: Ambenonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted ambenonium derivatives with various functional groups.
Scientific Research Applications
Ambenonium chloride is a cholinesterase inhibitor primarily used to manage myasthenia gravis, an autoimmune disorder that causes muscle weakness . It functions by reversibly blocking acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, this compound increases acetylcholine levels at the neuromuscular junction, facilitating nerve impulse transmission and improving muscle function .
Clinical Applications in Myasthenia Gravis:
- Management of Muscle Weakness: this compound is indicated for treating muscle weakness resulting from neuromuscular junction defects, such as those seen in myasthenia gravis .
- Mechanism of Action: It competitively and reversibly inhibits acetylcholinesterase, increasing acetylcholine levels and enhancing signal transmission across the neuromuscular junction .
- Historical Context: First approved in 1956, this compound has been used as a small molecule drug to manage myasthenia gravis . However, it was withdrawn from the market in the United States in 2010 .
- Pharmacological Effects: Ambenonium enhances cholinergic function by inhibiting acetylcholine hydrolysis . This leads to increased acetylcholine levels, which have peripheral effects and stimulate glands receiving impulses from the parasympathetic nervous system, potentially causing decreased heart rate and increased saliva production .
Mechanism of Action
Ambenonium chloride exerts its effects by competitively inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine at neuromuscular junctions, thereby enhancing cholinergic transmission and improving muscle strength. The compound binds reversibly to the anionic site of acetylcholinesterase, preventing the binding and hydrolysis of acetylcholine .
Comparison with Similar Compounds
- Pyridostigmine
- Neostigmine
- Edrophonium
- Physostigmine
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing Ambenonium chloride's acetylcholinesterase (AChE) inhibition efficacy in vitro?
Answer: this compound’s AChE inhibition is typically evaluated using the Ellman assay , which measures thiocholine production via spectrophotometry. Key steps include:
- Reagent preparation : Use purified human AChE (hAChE) and acetylthiocholine iodide as substrate.
- Inhibition kinetics : Pre-incubate this compound (0.1–10 nM range) with AChE for 10–15 minutes before adding substrate .
- Controls : Include neostigmine (reversible inhibitor) and ecothiopate (irreversible inhibitor) for comparative analysis .
- Data normalization : Express results as % inhibition relative to vehicle controls and calculate IC50 values (reported as 0.7 nM for hAChE) .
Q. How do solubility and stability properties of this compound influence experimental design?
Answer: this compound is freely soluble in water, methanol, and acetic acid but hygroscopic, requiring desiccated storage. For in vitro studies:
- Prepare fresh aqueous solutions to avoid hydrolysis.
- Use inert solvents (e.g., dimethyl sulfoxide, <1% v/v) for stock solutions to prevent precipitation .
- Monitor pH (optimal range: 6–8) to maintain stability, as acidic/basic conditions may degrade the compound .
Table 1: Key Physicochemical Properties of this compound
Property | Value/Description | Source |
---|---|---|
Solubility | Freely soluble in water, methanol | |
Melting Point | 196–199°C (with decomposition) | |
Purity | ≥98% (HPLC-validated) |
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Answer: Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or off-target effects. Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite activity in rodent models (e.g., rat phrenic nerve-diaphragm preparations) .
- Dose-response optimization : Use submaximal doses to avoid non-specific effects and validate target engagement via ex vivo AChE activity assays .
- Comparative studies : Benchmark against other reversible inhibitors (e.g., donepezil) to isolate mechanism-specific outcomes .
Q. What methodological approaches are critical for analyzing contradictory results in this compound’s selectivity across AChE isoforms?
Answer: Contradictions may stem from isoform-specific structural variations (e.g., hAChE vs. bovine AChE) or assay conditions. To address this:
- Isoform purification : Use affinity chromatography to isolate specific AChE isoforms from target tissues .
- Kinetic assays : Compare inhibition constants () under identical buffer/pH conditions.
- Structural modeling : Perform molecular docking studies to identify binding site differences (e.g., PAS vs. catalytic site interactions) .
- Data transparency : Report full experimental parameters (e.g., enzyme source, substrate concentration) to enable cross-study validation .
Q. How should researchers optimize this compound dosing in animal models of myasthenia gravis to avoid cholinergic crisis?
Answer:
- Dose titration : Start with 0.1–0.5 mg/kg (oral or subcutaneous) in rodents, monitoring twitch response in electrophysiological assays .
- Biomarker monitoring : Measure plasma cholinesterase activity and acetylcholine levels pre-/post-dose to avoid over-inhibition.
- Rescue protocols : Administer atropine (muscarinic antagonist) to counteract excessive cholinergic effects .
Q. Methodological Considerations for Publication
- Data presentation : Include raw IC50 values, statistical significance (e.g., ANOVA with post-hoc tests), and comparative tables with reference inhibitors .
- Discussion of limitations : Address variability in enzyme sources, potential off-target effects, and translational challenges to clinical applications .
- Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical characterization (e.g., CAS number 115-79-7, purity criteria) .
Properties
CAS No. |
115-79-7 |
---|---|
Molecular Formula |
C28H42Cl3N4O2+ |
Molecular Weight |
573.0 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1 |
InChI Key |
VBEROBBFVXRQMQ-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-] |
Appearance |
Solid powder |
melting_point |
197.5 °C |
Key on ui other cas no. |
115-79-7 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI3-22370, Ambenonium dichloride, Ambenonium chloride, Ambestigmin chloride, Oxamizil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.